Product packaging for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile(Cat. No.:CAS No. 6328-52-5)

2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Cat. No.: B3055171
CAS No.: 6328-52-5
M. Wt: 175.23 g/mol
InChI Key: QBXOLBXCHBRXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Chemical Class and its Research Significance

Substituted phenylacetonitriles are a class of organic compounds characterized by a phenyl ring and a nitrile group (-C≡N) separated by a methylene (B1212753) bridge (-CH2-). The phenyl ring can be substituted with various functional groups at different positions, leading to a wide array of derivatives with diverse chemical properties and applications.

The research significance of this chemical class is substantial, primarily due to the versatile reactivity of the nitrile group and the benzylic carbon. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted to ketones, making these compounds valuable intermediates in the synthesis of more complex molecules.

Recent research has highlighted the potential of substituted phenylacetonitrile (B145931) derivatives in various fields. For example, certain derivatives have been identified as potent uncouplers of oxidative phosphorylation, a process crucial for cellular energy production. doi.orgnih.gov This discovery has implications for the development of new pesticides and potentially other bioactive agents. doi.org Furthermore, specific methoxyphenylacetonitrile derivatives have been shown to induce the expression of Oct3/4, a key transcription factor in stem cell pluripotency, suggesting their potential utility in regenerative medicine. researchgate.net

The general structure of substituted phenylacetonitriles makes them attractive scaffolds in medicinal chemistry and materials science. The ability to systematically vary the substituents on the phenyl ring allows for the fine-tuning of electronic and steric properties, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Historical Context of Related Methoxyphenylacetonitrile Derivatives in Synthetic Chemistry

Methoxyphenylacetonitrile derivatives, which are substituted phenylacetonitriles containing a methoxy (B1213986) group (-OCH3) on the phenyl ring, have a long history in synthetic organic chemistry. These compounds serve as important building blocks for the synthesis of a variety of target molecules.

Historically, the synthesis of methoxyphenylacetonitrile derivatives has been achieved through several methods. A common approach involves the reaction of a corresponding methoxybenzyl halide with an alkali metal cyanide. orgsyn.org For instance, the preparation of p-methoxyphenylacetonitrile from anisyl chloride and sodium cyanide is a well-documented procedure. orgsyn.org This method is particularly suitable for reactive benzyl (B1604629) halides that are prone to hydrolysis in aqueous media. orgsyn.org

The synthetic utility of methoxyphenylacetonitrile derivatives is demonstrated by their use in the preparation of more complex structures. For example, (2-Methoxyphenyl)acetonitrile has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. Similarly, cyclohexylidene-(4-methoxy-phenyl)-acetonitrile is a key intermediate in the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a compound with potential pharmaceutical applications. google.com

The chemical properties of different isomers of methoxyphenylacetonitrile have been well-characterized. For example, 2-methoxyphenylacetonitrile is a crystalline solid with a melting point of 65-67 °C, while 4-methoxyphenylacetonitrile is a liquid at room temperature with a boiling point of 286-287 °C. These differences in physical properties, along with their distinct reactivity, have been exploited by synthetic chemists for decades to construct a wide range of organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3055171 2-(5-Ethyl-2-methoxyphenyl)acetonitrile CAS No. 6328-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethyl-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9-4-5-11(13-2)10(8-9)6-7-12/h4-5,8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXOLBXCHBRXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286071
Record name (5-ethyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-52-5
Record name NSC43697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-ethyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 5 Ethyl 2 Methoxyphenyl Acetonitrile

Established Synthetic Pathways

Traditional methods for the synthesis of arylacetonitriles can be effectively adapted to produce 2-(5-Ethyl-2-methoxyphenyl)acetonitrile. These pathways are characterized by their reliability and well-documented reaction mechanisms.

Routes Involving Nitrile Formation from Aryl Halides

A common and direct method for introducing a nitrile group onto an aromatic ring is through the nucleophilic substitution of an aryl halide. For the synthesis of this compound, this pathway typically begins with a suitably substituted benzene (B151609) derivative, such as 2-bromo-4-ethylanisole. nih.gov

The classical Rosenmund-von Braun reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures. This reaction, while effective, often requires harsh conditions and can present challenges in product purification.

A more common laboratory-scale approach involves the reaction of a benzyl (B1604629) halide precursor. In this variation, 5-ethyl-2-methoxybenzyl halide (e.g., the bromide or chloride) is reacted with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a standard SN2 reaction where the cyanide ion displaces the halide. The benzyl halide precursor can be synthesized from 4-ethyl-1-methoxy-2-methylbenzene via free-radical halogenation.

Table 1: Representative Reaction Scheme for Nitrile Formation from Benzyl Halide

Step Starting Material Reagents Product Typical Conditions

Approaches via Functionalization of Phenylacetic Acid Derivatives

The synthesis begins with the conversion of the carboxylic acid to a primary amide, (5-Ethyl-2-methoxyphenyl)acetamide. This is typically achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849).

In the final step, the primary amide is dehydrated to yield the target nitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). This step is generally high-yielding and clean.

Table 2: Synthesis via Phenylacetic Acid Derivative

Step Starting Material Reagents Intermediate/Product Typical Conditions
1 (5-Ethyl-2-methoxyphenyl)acetic acid 1. SOCl₂2. NH₃ (aq) (5-Ethyl-2-methoxyphenyl)acetamide Step 1: RefluxStep 2: 0°C to room temp

Alkylation Strategies on Relevant Acetonitrile (B52724) Precursors

Alkylation strategies can also be considered, although direct alkylation on the aromatic ring of a pre-existing acetonitrile can be challenging due to issues with regioselectivity. A Friedel-Crafts ethylation on 2-methoxyphenylacetonitrile, for instance, would likely yield a mixture of ortho- and para-substituted products, making it an inefficient route.

Novel Synthetic Approaches and Innovations

Modern organic synthesis focuses on improving efficiency, safety, and sustainability. For the preparation of this compound, these principles are applied through the use of advanced catalytic systems and green chemistry techniques.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the synthesis of aryl nitriles from aryl halides, offering milder conditions, lower catalyst loadings, and broader functional group tolerance compared to traditional methods. numberanalytics.com

Palladium-Catalyzed Cyanation: Palladium-based catalysts are highly effective for the cyanation of aryl bromides, chlorides, and triflates. rsc.org A typical catalytic cycle involves a Pd(0) species, an appropriate ligand (e.g., a phosphine (B1218219) like dppf), and a cyanide source. Zinc cyanide (Zn(CN)₂) was an early choice, but less toxic and more user-friendly sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used. nih.govorganic-chemistry.org These reactions often proceed in good to excellent yields under relatively mild conditions. Catalyst poisoning by excess cyanide can be a challenge, but careful control of reaction conditions and the use of modern, robust catalysts can mitigate this issue. nih.gov

Copper-Catalyzed Cyanation: Modern copper-catalyzed methods have significantly improved upon the classical Rosenmund-von Braun reaction. These reactions use catalytic amounts of a copper(I) salt (e.g., CuI), often in the presence of a ligand such as N,N'-dimethylethylenediamine, and an alkali metal cyanide (e.g., NaCN). organic-chemistry.orgnih.gov This approach, sometimes referred to as a domino halide exchange-cyanation, is often more cost-effective than palladium-catalyzed systems and represents a significant improvement in terms of reaction conditions and ease of product isolation. nih.govnih.govacs.org

Table 3: Comparison of Transition Metal-Catalyzed Cyanation Methods

Catalyst System Typical Aryl Halide Cyanide Source Ligand Example Advantages
Palladium Aryl Bromide/Chloride K₄[Fe(CN)₆] dppf, XPhos High yields, broad scope, low catalyst loading rsc.orgnih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org These concepts can be applied to the synthesis of this compound in several ways.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The palladium-catalyzed cyanation of aryl halides can be performed in minutes using microwave irradiation, compared to hours with conventional heating. acs.orgresearchgate.net This not only saves time and energy but can also lead to cleaner reactions and higher yields.

Safer Reagents: A key principle of green chemistry is the use of less hazardous materials. In nitrile synthesis, this involves moving away from highly toxic cyanide sources like HCN or alkali metal cyanides. As mentioned, potassium hexacyanoferrate(II) is a much safer, non-toxic alternative that is stable and easy to handle. organic-chemistry.org Other innovative approaches use non-traditional cyanide sources, such as the combination of N,N-dimethylformamide (DMF) and an ammonia source, facilitated by a copper catalyst. nih.govrsc.org

Greener Solvents: The choice of solvent is critical in green chemistry. Efforts have been made to replace traditional volatile organic solvents (VOCs) like toluene (B28343) or DMF with more environmentally benign alternatives. For some nitrile syntheses, reactions can be conducted in water or deep eutectic solvents, significantly reducing the environmental footprint of the process. rsc.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 2,5-disubstitution pattern with a cyanomethyl group at the 1-position necessitates a synthesis plan that controls the regiochemical outcome. The methoxy (B1213986) group is a strong ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. Direct electrophilic cyanomethylation of 4-ethylanisole (B128215) would likely result in a mixture of isomers, with substitution occurring at positions ortho and para to the methoxy group. Therefore, more controlled, multi-step synthetic sequences are generally preferred.

One plausible regioselective strategy involves the use of a starting material where the substitution pattern is already established. For instance, starting with 5-ethyl-2-methoxybenzaldehyde, the synthesis could proceed via conversion of the aldehyde to a benzyl halide, followed by nucleophilic substitution with a cyanide salt. This approach ensures the cyanomethyl group is introduced at the desired position.

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful tool for regioselective C-C bond formation. rsc.org A strategy could involve the synthesis of a 1-halo-5-ethyl-2-methoxybenzene intermediate. This aryl halide can then undergo a cyanation reaction using a suitable cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2), in the presence of a palladium catalyst. google.comacs.org This method is often compatible with a wide range of functional groups and can provide high yields of the desired aryl nitrile. rsc.org

Reaction Conditions and Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of the product.

The choice of solvent can significantly impact the reaction rate and selectivity. In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are often used to dissolve the reactants and facilitate the reaction between the benzyl halide and the cyanide salt. google.com These solvents can help to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

For palladium-catalyzed cyanation reactions, polar aprotic solvents are also commonly employed. rsc.org The solvent must be able to dissolve the aryl halide, the cyanide source, and the palladium catalyst complex. The choice of solvent can also influence the stability and activity of the catalyst. In some cases, aqueous solvent mixtures can be used, particularly with water-soluble cyanide sources and phase-transfer catalysts. nih.gov

Reaction TypeCommon SolventsRationale
Nucleophilic SubstitutionDMF, DMSO, AcetonitrilePolar aprotic, dissolve reactants, enhance nucleophilicity
Palladium-Catalyzed CyanationDMF, NMP, DMAc, ToluenePolar aprotic, dissolve reactants and catalyst, stabilize catalyst

In the context of synthesizing this compound, catalyst systems are primarily relevant for cross-coupling reactions. Palladium catalysts are widely used for the cyanation of aryl halides. rsc.org The choice of the palladium precursor (e.g., Pd(OAc)2, PdCl2) and the ligand is critical for the success of the reaction. rsc.org Ligands such as phosphines (e.g., triphenylphosphine, XPhos) or N-heterocyclic carbenes (NHCs) are often used to stabilize the palladium center and facilitate the catalytic cycle. rsc.org

For the synthesis of related phenylacetonitrile (B145931) compounds, copper-catalyzed reactions have also been reported. nih.gov Copper catalysts can be used in the cyanation of aryl halides or in reactions involving C-H activation. The choice between palladium and copper will depend on the specific substrate and reaction conditions.

Catalyst SystemReaction TypeKey Components
Palladium-basedAryl Halide CyanationPd(OAc)2, PdCl2; Phosphine or NHC ligands
Copper-basedAryl Halide Cyanation, C-H activationCuI, CuCl; Ligands like DMEDA

Temperature is a critical parameter that influences the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition of the product or catalyst. The optimal temperature for a given reaction must be determined experimentally. For nucleophilic substitution reactions to form nitriles, temperatures in the range of 50-100 °C are common. Palladium-catalyzed cyanations are often carried out at elevated temperatures, typically between 80 °C and 150 °C, to ensure a reasonable reaction rate. rsc.org

Pressure is generally not a significant variable in the synthesis of phenylacetonitriles via the routes discussed, as these reactions are typically carried out in the liquid phase at atmospheric pressure. However, in certain industrial processes or when using gaseous reactants, pressure may become an important parameter to control.

ParameterGeneral EffectTypical Range (Lab Scale)
TemperatureIncreases reaction rate50-150 °C
PressureGenerally not criticalAtmospheric

Scale-Up Considerations for Laboratory to Research Production

Scaling up the synthesis of this compound from the laboratory to research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. catsci.com

One of the primary considerations is heat transfer . rsc.org Reactions that are easily controlled on a small scale can become difficult to manage in larger reactors due to the change in the surface-area-to-volume ratio. rsc.org Exothermic reactions, in particular, require efficient cooling systems to prevent thermal runaways. A thorough understanding of the reaction thermodynamics is essential. rsc.org

Mixing is another critical factor. visimix.com Inadequate mixing can lead to localized "hot spots," side reactions, and reduced yields. The type of stirrer, stirring speed, and reactor geometry all play a role in ensuring efficient mixing. visimix.com

The choice of reagents and solvents may need to be re-evaluated for scale-up. catsci.com Reagents that are acceptable for laboratory use may be too expensive, hazardous, or difficult to handle in larger quantities. rsc.org Solvents should be chosen not only for their performance in the reaction but also for their ease of recovery and environmental impact.

Process safety is paramount. A thorough hazard analysis should be conducted to identify potential risks, such as the handling of toxic cyanide reagents or the potential for runaway reactions. catsci.com Appropriate safety measures, including personal protective equipment, emergency procedures, and engineering controls, must be in place.

Chemical Reactivity and Transformations of 2 5 Ethyl 2 Methoxyphenyl Acetonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in reduction, hydrolysis, and cyclization reactions.

The nitrile group of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile can be readily reduced to a primary amine, yielding 2-(5-Ethyl-2-methoxyphenyl)ethanamine. This transformation is a fundamental process in the synthesis of phenethylamine (B48288) derivatives. The reduction can be achieved using various reagents and catalytic systems, most commonly involving catalytic hydrogenation or chemical reduction with metal hydrides. chemistrysteps.com

Catalytic hydrogenation is a widely used industrial method. For analogous methoxyphenyl)acetonitrile compounds, catalysts such as Raney nickel, platinum dioxide, or palladium on carbon are effective. google.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent provide a powerful, non-catalytic route to the amine. chemistrysteps.com

Table 1: Common Reagents for the Reduction of Arylacetonitriles to Primary Amines.
Reagent/SystemTypical ConditionsNotes
H₂ / Raney NickelMethanol or Ethanol solvent, 500-1000 kPa H₂ pressure, Room TemperatureCommonly used in industrial processes for its efficiency and cost-effectiveness. google.com
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF, Diethyl ether), followed by aqueous workupA highly effective but moisture-sensitive reagent, suitable for laboratory-scale synthesis. chemistrysteps.com
H₂ / Palladium on Carbon (Pd/C)Various solvents (e.g., Ethanol, Acetic Acid), H₂ pressureA versatile catalyst, though sometimes can be less selective than Raney Nickel. google.com

The nitrile functional group can undergo hydrolysis to form either a carboxylic acid or an amide intermediate. Under vigorous acidic or basic conditions, this compound can be converted to 2-(5-Ethyl-2-methoxyphenyl)acetic acid. chemistrysteps.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis, using a reagent like sodium hydroxide (B78521), also proceeds via the amide, ultimately yielding the carboxylate salt, which must be acidified in a separate step to produce the final carboxylic acid. chemistrysteps.com The synthesis of related hydroxyphenylacetic acids has been documented, showcasing the viability of this transformation. unl.pt

Table 2: Typical Conditions for Nitrile Hydrolysis.
ConditionReagentsProduct
Acid-CatalyzedAqueous H₂SO₄ or HCl, HeatCarboxylic Acid
Base-CatalyzedAqueous NaOH or KOH, Heat, followed by H₃O⁺ workupCarboxylic Acid (after acidification)

The nitrile group, in conjunction with the adjacent active methylene (B1212753) and the aromatic ring, can participate in cyclization reactions to form heterocyclic structures. These reactions often require specific reagents or reaction conditions to activate the molecule appropriately. For instance, intramolecular cyclization can be promoted through radical-mediated pathways. In related systems, a radical generated elsewhere in the molecule can add to the phenyl ring, leading to the formation of polycyclic structures. acs.org

Additionally, acid-catalyzed intramolecular cyclization is a known pathway for appropriately substituted aryl compounds. mdpi.com While direct cyclization involving the nitrile group of this compound is not widely reported, derivatization of the molecule can create precursors for such reactions. For example, reduction of the nitrile to an amine followed by reaction with a suitable electrophile could set the stage for an intramolecular cyclization onto the aromatic ring to form nitrogen-containing heterocycles.

Electrophilic Aromatic Substitution on the Phenyl Ring

The electron-rich phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the three substituents already present: the methoxy (B1213986), ethyl, and cyanomethyl groups.

The substitution pattern on the aromatic ring is determined by the electronic properties of the existing groups. Both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). They direct incoming electrophiles to the ortho and para positions relative to themselves. pressbooks.pubyoutube.com

The methoxy group is a strong activator and ortho, para-director due to its ability to donate electron density to the ring via a strong resonance effect (+M effect). The ethyl group is a weak activator and ortho, para-director through a weaker inductive effect (+I effect). libretexts.org The cyanomethyl group (-CH₂CN) is weakly deactivating due to the electronegativity of the nitrogen atom, but its effect is generally overridden by the powerful activating groups.

In this compound, the directing effects of the methoxy group are dominant. The positions ortho to the methoxy group are C1 and C3, while the para position is C4. Since the C1 position is already occupied by the cyanomethyl group, electrophilic attack is directed primarily toward the C3 and C4 positions. Steric hindrance from the adjacent ethyl group at C5 may slightly disfavor substitution at the C4 position, potentially making the C3 position the most likely site of attack for many electrophiles.

Table 3: Directing Effects of Substituents on the Phenyl Ring.
GroupPositionElectronic EffectClassificationDirecting Influence
-OCH₃C2+M > -IStrongly ActivatingOrtho, Para
-CH₂CH₃C5+IWeakly ActivatingOrtho, Para
-CH₂CNC1-IWeakly DeactivatingMeta (Effect is minor)

The mechanism of electrophilic aromatic substitution proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating groups (-OCH₃ and -CH₂CH₃) play a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the rate-determining step. libretexts.org

When an electrophile attacks at a position ortho or para to the methoxy group, one of the resonance structures of the resulting arenium ion places the positive charge directly on the carbon atom bearing the methoxy group. This allows the lone pair of electrons on the oxygen atom to participate in resonance, creating an additional, highly stable resonance contributor and significantly stabilizing the intermediate. pressbooks.pub This stabilization is not possible when the attack occurs at a meta position. The inductive electron donation from the ethyl group also contributes to the stabilization of the carbocation, albeit to a lesser extent. The combined electronic effects of the methoxy and ethyl groups strongly favor the formation of the ortho and para substituted products, making the aromatic ring highly reactive at these positions.

Reactions at the Acetonitrile (B52724) Methylene Group

The methylene group adjacent to the nitrile (cyano group) in arylacetonitriles is known to be acidic and thus susceptible to a variety of chemical transformations. However, specific examples and detailed research findings for this compound are not described in the available literature.

Alkylation and Acylation Reactions

No specific studies detailing the alkylation or acylation of the methylene group of this compound have been found. In general, arylacetonitriles can be deprotonated at the α-carbon using a suitable base to form a carbanion, which can then react with alkyl or acyl halides. The specific conditions and outcomes for this compound have not been reported.

Condensation and Addition Reactions

There is no available research that specifically describes the participation of this compound in condensation or addition reactions. Generally, the active methylene group in such compounds can undergo condensation with aldehydes and ketones, or addition to activated double bonds (Michael addition). However, no documented examples feature this compound as the starting material.

Derivatization to Advanced Chemical Structures

The use of this compound as a precursor for the synthesis of more complex molecules has not been specifically reported in the public domain.

Synthesis of Heterocyclic Compounds

No publications were identified that describe the use of this compound in the synthesis of heterocyclic compounds. Arylacetonitriles can be versatile starting materials for constructing various heterocyclic rings, but specific applications of this particular substituted acetonitrile are not documented.

Formation of Complex Organic Scaffolds

Information regarding the use of this compound in the formation of complex organic scaffolds is not available in the reviewed literature.

Analog Synthesis for Structure-Activity Relationship Studies

A search for the use of this compound in analog synthesis for structure-activity relationship (SAR) studies did not yield any specific results. While SAR studies are common in medicinal chemistry to optimize the biological activity of lead compounds, there is no indication in the available literature that this compound has been utilized for this purpose.

Derivatives and Analogues of 2 5 Ethyl 2 Methoxyphenyl Acetonitrile

Structural Modifications and Design Principles

The ethyl group at the 5-position of the phenyl ring can be modified to probe the impact of alkyl chain length and branching on molecular interactions. These alterations can influence the compound's lipophilicity and how it fits into a biological target.

Potential modifications to the ethyl group include:

Homologation: The ethyl group can be extended to propyl, butyl, or longer alkyl chains. This systematic increase in chain length can enhance van der Waals interactions.

Branching: Introducing branching, for instance by replacing the ethyl group with an isopropyl or tert-butyl group, can introduce steric hindrance that may be crucial for selectivity. acs.org

Introduction of Unsaturation: The ethyl group could be replaced with a vinyl or ethynyl (B1212043) group to introduce rigidity and potential for different types of chemical interactions.

Cyclization: The ethyl group could be part of a cyclic system, such as a cyclopentyl or cyclohexyl ring, which would significantly alter the conformational flexibility of that part of the molecule.

Table 1: Examples of Potential Alterations on the Ethyl Moiety
Modification TypeExample SubstituentPotential Impact
Homologationn-PropylIncreased lipophilicity
BranchingIsopropylIncreased steric bulk
UnsaturationVinylIntroduced rigidity
CyclizationCyclohexylRestricted conformation

The methoxy (B1213986) group at the 2-position of the phenyl ring plays a significant role in the electronic properties of the molecule. nih.gov As an electron-donating group, it influences the electron density of the aromatic ring. nih.gov Substituting the methoxy group can modulate these electronic effects, which in turn can affect the reactivity of the phenyl ring and the acidity of the benzylic protons of the acetonitrile (B52724) moiety.

The methoxy group can be replaced with other substituents to achieve a range of electronic effects:

Other Alkoxy Groups: Replacing the methoxy group with an ethoxy or propoxy group would have a similar electron-donating effect but would increase the steric bulk and lipophilicity.

Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as a nitro or cyano group, would decrease the electron density of the phenyl ring.

Halogens: Halogens like chlorine or bromine can be introduced, which have a dual electronic effect: they are electron-withdrawing through induction but electron-donating through resonance.

The electronic properties of substituents are often quantified by the Hammett parameter (σ), which describes the electron-donating or electron-withdrawing nature of a substituent.

Table 2: Electronic Properties of Potential Methoxy Group Substitutions
SubstituentElectronic EffectHammett Parameter (σp)
-OCH3 (Methoxy)Electron-donating-0.27
-OH (Hydroxy)Electron-donating-0.37
-Cl (Chloro)Electron-withdrawing+0.23
-NO2 (Nitro)Strongly electron-withdrawing+0.78

The phenyl ring of 2-(5-ethyl-2-methoxyphenyl)acetonitrile has other positions available for substitution, allowing for the introduction of additional functional groups. This can be used to further modulate the molecule's properties or to introduce new functionalities for specific applications. Variations in substituents on the phenyl ring of acetonitrile-derived compounds have been shown to be well-tolerated in certain synthetic reactions. acs.orgacs.org

Common strategies for phenyl ring functionalization include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a variety of substituents onto the ring. The positions of these substitutions are directed by the existing ethyl and methoxy groups.

Directed Ortho-Metalation: This technique allows for the selective functionalization of the positions ortho to a directing group. While the nitrile group itself is not a classic directing group, the methoxy group can direct metalation to the adjacent positions.

Rational Design of Derivatives for Targeted Research Applications

The design of derivatives of this compound for specific research applications in chemical biology often employs strategies like scaffold hopping and lead optimization. nih.gov These approaches aim to identify novel chemical entities with improved properties.

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. researchgate.netnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. researchgate.net

Isosteric replacement is a related concept where a functional group is replaced with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net

For the this compound scaffold, these strategies could be applied as follows:

Phenyl Ring Bioisosteres: The para-substituted phenyl ring is a common motif in bioactive compounds, and various saturated ring systems have been developed as its bioisosteres. researchgate.net For instance, the phenyl ring in this compound could be replaced with a bicyclo[1.1.1]pentane or a cubane (B1203433) structure to create a more three-dimensional analogue. researchgate.net

Nitrile Group Isosteres: The nitrile group can be replaced by other functional groups that can act as hydrogen bond acceptors or have similar steric and electronic properties. Examples include an oxazole, a thiazole, or a tetrazole ring.

Table 3: Examples of Isosteric Replacements for the Phenylacetonitrile (B145931) Scaffold
Original GroupIsosteric ReplacementRationale
Phenyl ringBicyclo[2.2.2]octaneSaturated, non-planar bioisostere researchgate.net
Nitrile (-C≡N)TetrazoleSimilar electronic properties and can act as a hydrogen bond acceptor
Methoxy (-OCH3)Methylthio (-SCH3)Similar size and electronegativity

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and metabolic stability. nih.gov The structural modifications discussed in the previous sections are all examples of lead optimization strategies.

In the context of chemical biology, these strategies can be used to develop chemical probes to study biological systems. nih.gov For example, a derivative of this compound could be designed to have increased potency for a specific biological target. This could be achieved by systematically modifying the ethyl and methoxy groups to optimize interactions with the target's binding site.

Another lead optimization strategy is the introduction of a "warhead" group that can form a covalent bond with the target protein. This can be a useful tool for identifying the binding site of a compound and for developing irreversible inhibitors.

Structure-Activity Relationship (SAR) Studies on Derivatives

The exploration of derivatives of this compound has provided valuable insights into how specific structural features govern their biological actions. These investigations are fundamental to medicinal chemistry, aiming to identify the key molecular components responsible for a compound's efficacy and selectivity.

Impact of Substituents on Biological Activity Mechanisms (In Vitro Cell Line Studies)

Systematic modifications of the this compound scaffold have demonstrated that the nature and position of substituents play a critical role in determining the biological activity of the resulting derivatives. In vitro studies using various cell lines are instrumental in elucidating these relationships.

For instance, research on analogous compounds has shown that the introduction of different functional groups can significantly alter a molecule's interaction with biological targets. In studies on N-ethyl-hexedrone analogues, the length of an alkyl side-chain was found to directly correlate with the potency of dopamine (B1211576) uptake inhibition. An increase in the α-carbon side-chain length from methyl to propyl enhanced potency, while further elongation to butyl or pentyl groups led to a decrease, indicating an optimal chain length for this particular biological activity. ub.edu

Similarly, in the study of resveratrol (B1683913) methoxy derivatives, the position of methoxy groups was found to be a key determinant of their anti-proliferative and anti-platelet activities. nih.govresearchgate.netmdpi.com For example, a 4'-methoxy derivative exhibited significantly higher anti-platelet activity compared to the parent compound. nih.govresearchgate.net In terms of anti-tumor activity, different methoxy-substituted derivatives showed varied potency against different cancer cell lines, such as PC-3 and HCT116 cells, highlighting the nuanced effects of substituent placement. nih.govresearchgate.netmdpi.com

These findings underscore the principle that even minor structural changes can lead to profound differences in biological outcomes. The electronic and steric properties of the substituents can influence factors such as binding affinity to a target receptor or enzyme, cell permeability, and metabolic stability.

Below is an interactive data table summarizing the conceptual impact of substituents on biological activity based on studies of analogous compounds.

Substituent Modification Observed Impact on Biological Activity Relevant Analogous Compound Class
Elongation of Alkyl Side-ChainInverted U-shaped response in activityN-Ethyl-Hexedrone Analogues
Position of Methoxy GroupAltered anti-proliferative and anti-platelet potencyResveratrol Methoxy Derivatives
Halogen SubstitutionCan modulate receptor binding affinity2,5-Dimethoxyphenylpiperidines

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis seeks to understand the energetically favorable spatial arrangements of a molecule and how these relate to its ability to interact with a biological target.

For derivatives of this compound, computational and experimental methods can be employed to determine their preferred conformations. In related research on 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines, conformational analysis revealed that differences in the spatial distance between key atoms, such as nitrogen and oxygen, correlated with their binding affinity to the 5-HT2 receptor. nih.gov By comparing the stable conformations of active and inactive analogues, researchers can propose a "bioactive conformation"—the specific shape a molecule must adopt to exert its biological effect. nih.gov

This understanding is critical for rational drug design. By knowing the required conformation for activity, chemists can design new derivatives that are pre-organized into this bioactive shape, potentially leading to increased potency and selectivity. The correlation between stereochemistry and binding activity in certain hydroxy derivatives further emphasizes the importance of a molecule's three-dimensional structure. nih.gov

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the ethyl and methoxy (B1213986) substituents. The methylene (B1212753) protons of the acetonitrile (B52724) group would likely present as a singlet, while the protons of the ethyl group would show a characteristic quartet for the methylene group and a triplet for the methyl group, arising from spin-spin coupling with their neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the carbon atoms of the benzene ring, the methoxy group, the ethyl group (both methyl and methylene carbons), the methylene carbon of the acetonitrile group, and the nitrile carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

No specific experimental NMR data for this compound was found in the public domain at the time of this writing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band in the 1250-1000 cm⁻¹ range. The aliphatic C-H stretching of the ethyl and acetonitrile methylene groups would be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns, resulting from the breakdown of the molecular ion, would also be observed, providing further structural information. Common fragmentation pathways could include the loss of the ethyl group, the methoxy group, or the acetonitrile moiety.

Detailed experimental mass spectrometry data for this compound is not widely reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent, such as acetonitrile or ethanol, would be expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene ring. The positions and intensities of these absorption maxima (λmax) are influenced by the electronic transitions within the molecule.

Published experimental UV-Vis spectral data for this compound could not be located.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This technique offers an unambiguous confirmation of the compound's molecular structure.

There are no publicly available crystal structure reports for this compound in crystallographic databases.

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds, as well as for the determination of their purity.

Common chromatographic methods that would be applicable to this compound include:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the compound on a TLC plate and developing it with an appropriate solvent system, its retention factor (Rf) can be determined.

Column Chromatography: This technique is widely used for the purification of organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would likely be effective for purity assessment and quantification.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, GC can be used to determine its purity and to separate it from volatile impurities.

The choice of the specific chromatographic method and conditions (e.g., stationary phase, mobile phase, detector) would depend on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, an HPLC method would be developed to assess its purity and stability. A typical HPLC analysis would involve the following parameters, which are currently not established in the literature for this specific compound.

Table 1: Hypothetical HPLC Parameters

Parameter Typical Conditions
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

| Column Temperature | 25 °C |

Note: The data in this table is illustrative of a typical HPLC method and is not based on published research for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities. The specific conditions for analyzing this compound are not documented.

Table 2: Hypothetical GC Parameters

Parameter Typical Conditions
Column Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The data in this table is illustrative of a typical GC method and is not based on published research for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is often used to monitor the progress of a reaction or to establish the appropriate conditions for a larger-scale column chromatography separation. For this compound, TLC could be used to quickly check for the presence of starting materials or by-products. The retention factor (Rf) would be a key parameter, but no published data exists.

Electrochemical Characterization

Electrochemical methods can provide valuable insights into the redox properties of a molecule, which can be important for understanding its chemical reactivity and potential applications in areas such as sensor development or electro-organic synthesis.

Cyclic Voltammetry

Cyclic Voltammetry is a potentiodynamic electrochemical measurement technique. In a typical experiment, the working electrode potential is ramped linearly versus time. When the potential reaches a set limit, the ramp is inverted. This process can reveal information about the oxidation and reduction potentials of a substance. No cyclic voltammetry data for this compound has been reported.

Other Electrochemical Techniques

Other techniques like differential pulse voltammetry or square wave voltammetry could also be employed to study the electrochemical behavior of this compound with higher sensitivity, but no such studies have been published.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are common. TGA measures changes in weight as a function of temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow into or out of a sample, indicating phase transitions like melting and boiling points. There is no publicly available thermal analysis data for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The primary information obtained from TGA is related to the thermal stability of a material.

A TGA analysis of this compound would yield a thermogram, which is a plot of mass versus temperature. This plot would reveal the temperatures at which the compound begins to decompose. The onset temperature of decomposition is a key indicator of its thermal stability. The analysis would also quantify the percentage of mass loss at each decomposition step, providing insights into the nature of the degradation process. For instance, a multi-step decomposition might suggest the sequential loss of different functional groups.

Hypothetical TGA Data for this compound

Below is a table representing the type of data that would be generated from a TGA experiment. Please note that these are representative values and not actual experimental data.

ParameterValue
Onset of Decomposition (Tonset)[Data not available]
Temperature at Max Decomposition Rate (Tpeak)[Data not available]
Percentage Mass Loss[Data not available]
Residual Mass at end of experiment[Data not available]

The controlled atmosphere (e.g., nitrogen or air) in which the experiment is conducted can also influence the decomposition profile, providing information about its oxidative stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would provide a heat flow versus temperature curve. This curve would show endothermic or exothermic peaks corresponding to thermal events. An endothermic peak would typically represent the melting of the compound, and the temperature at the peak maximum would be its melting point. The area under this peak can be used to calculate the enthalpy of fusion.

If the compound is amorphous, a step-like change in the baseline of the DSC curve would indicate the glass transition temperature (Tg). Exothermic peaks could indicate processes such as crystallization or decomposition.

Hypothetical DSC Data for this compound

The following table illustrates the kind of data that a DSC analysis would provide. These are not based on experimental results.

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Melting Point (Tm)[Data not available][Data not available]
Crystallization Temperature (Tc)[Data not available][Data not available]
Glass Transition Temperature (Tg)[Data not available]N/A

By providing information on melting point, crystallinity, and thermal stability, DSC and TGA are indispensable tools for the full characterization of a chemical substance like this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. A thorough review of scientific literature was conducted to find studies that have performed such calculations on 2-(5-Ethyl-2-methoxyphenyl)acetonitrile.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density, molecular orbitals) of many-body systems. Despite a comprehensive search of available scientific literature, no specific studies utilizing DFT to analyze the electronic structure of this compound have been identified. While DFT studies have been performed on related compounds, the specific electronic properties of the title compound, influenced by the ethyl and methoxy (B1213986) substitutions at the 5- and 2-positions of the phenyl ring, have not been reported.

Prediction of Spectroscopic Properties (NMR, UV, IR)

Quantum chemical calculations are often used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies. Our literature review found no published research that specifically details the theoretical prediction of NMR, UV, or IR spectra for this compound using quantum chemical methods.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. There are currently no available studies in the scientific literature that present an MEP analysis for this compound. Therefore, a visual representation of the electrophilic and nucleophilic sites of this specific molecule based on computational data cannot be provided.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and intermolecular interactions.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. No molecular dynamics simulation studies focusing on the conformational analysis and stability of this compound have been found in the reviewed literature. Consequently, there is no available data on the preferred conformations or the energy barriers between different conformers for this molecule.

Ligand-Receptor Interaction Modeling (if applicable to biological activity mechanisms)

Ligand-receptor interaction modeling, often employing techniques like molecular docking, is used to predict the binding affinity and orientation of a molecule to a biological target. A search for such studies involving this compound yielded no results. Therefore, there is no computationally derived information regarding its potential interactions with any specific biological receptors.

In Silico Prediction of Metabolic Pathways

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of metabolism, docking studies are employed to simulate the interaction between a potential drug candidate, such as this compound, and the active site of a Cytochrome P450 (CYP450) enzyme. mdpi.comnih.gov The CYP450 superfamily of enzymes is responsible for the oxidative metabolism of a vast number of xenobiotics. nih.govresearchgate.net

The primary goal of these docking studies is to determine the binding affinity and orientation of the compound within the catalytic site of various CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2). nih.govresearchgate.net A strong predicted binding affinity may suggest that the compound is a substrate or inhibitor for that specific enzyme. The simulation provides insights into key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the enzyme's active site. nih.gov

For this compound, docking simulations would be performed by placing the molecule into the crystal structure of a specific CYP450 isoform. The algorithm would then explore various conformations and orientations of the molecule within the active site, calculating a "docking score" for each pose to estimate binding affinity. nih.gov The proximity of specific atoms on the compound to the heme iron center of the CYP enzyme can help predict which parts of the molecule are most likely to undergo oxidative metabolism. mdpi.com

Table 1: Hypothetical Docking Scores for this compound with Major CYP450 Isoforms

CYP450 Isoform Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Predicted Metabolic Site Proximity to Heme
CYP1A2 -7.8 PHE226, GLY316 Methoxy group, Aromatic ring
CYP2C9 -6.5 ARG108, PHE476 Ethyl group
CYP2D6 -7.2 ASP301, PHE120 Aromatic ring

Note: The data in this table is illustrative and represents the type of output generated from molecular docking studies. The values are not based on experimental results.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property, such as metabolic stability. rsc.org These models are essential for predicting how quickly a compound will be metabolized, typically measured as clearance in human liver microsomes. nih.govnih.gov

Developing a QSAR model for the metabolic stability of compounds structurally related to this compound involves several steps:

Data Collection: A training set of diverse but related compounds with experimentally determined metabolic stability data is compiled. rsc.org

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices that describe the molecule's shape and connectivity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed metabolic stability. rsc.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using an external set of compounds not included in the initial training set. nih.govnih.gov

Note: The descriptor values in this table are calculated estimates for the specific compound and serve as examples of inputs for a QSAR model.

Computational systems can predict the specific metabolites that are likely to be formed from a parent compound. nih.govnih.gov These prediction tools often use a combination of approaches, including expert-derived rule-based systems and machine learning models trained on vast datasets of metabolic reactions. nih.govresearchgate.net

Phase I Metabolism: For this compound, Phase I reactions primarily involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. longdom.org Prediction software would analyze the molecule to identify the most probable sites of metabolism (SOMs). nih.gov Likely Phase I metabolic transformations for this compound include:

O-demethylation: The methoxy group (-OCH₃) is a common site for CYP450-mediated metabolism, leading to the formation of a phenol.

Aromatic Hydroxylation: An oxygen atom could be added to the phenyl ring, typically at positions ortho or para to the existing substituents.

Aliphatic Hydroxylation: The ethyl group is susceptible to hydroxylation at either the benzylic or terminal carbon.

Phase II Metabolism: Following Phase I, the modified compound undergoes Phase II conjugation reactions, where an endogenous polar molecule is attached to increase water solubility and facilitate excretion. longdom.org The phenolic metabolite formed from O-demethylation would be a prime substrate for:

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Advanced models can even predict which enzyme families are most likely to be responsible for the metabolism of a given molecule. nih.gov

Table 3: Predicted Phase I and Phase II Metabolites of this compound

Metabolic Phase Reaction Type Predicted Metabolite Name
Phase I O-Demethylation 2-(5-Ethyl-2-hydroxyphenyl)acetonitrile
Phase I Aromatic Hydroxylation 2-(5-Ethyl-4-hydroxy-2-methoxyphenyl)acetonitrile
Phase I Aliphatic Hydroxylation 2-(5-(1-Hydroxyethyl)-2-methoxyphenyl)acetonitrile
Phase II Glucuronidation 2-(Cyanomethyl)-4-ethylphenyl β-D-glucopyranosiduronic acid

Note: This table presents hypothetical metabolites based on common metabolic pathways for the structural motifs present in the parent compound.

Cheminformatics and Data Analysis

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In the context of this compound, cheminformatics tools are integral to the molecular modeling and metabolic prediction processes described above.

This discipline provides the foundational methods for:

Molecular Descriptor Calculation: Generating the numerical descriptors used in QSAR models from the 2D or 3D structure of the molecule.

Similarity Searching: Identifying other known compounds with similar structures or properties. This can provide initial clues about potential biological activities or metabolic liabilities. For example, searching a database for compounds containing a 2-methoxyphenylacetonitrile core could reveal known substrates or inhibitors of specific enzymes.

Data Visualization and Interpretation: The results from docking studies, such as the binding pose of the ligand in the enzyme's active site, are visualized and analyzed using specialized software. nih.gov Similarly, the complex statistical outputs of QSAR models are interpreted to understand the key structural features driving metabolic stability.

Predictive Model Development: Cheminformatics encompasses the machine learning and statistical algorithms used to build the predictive models for metabolism, activity, and other properties. nih.gov

By applying these data analysis techniques, researchers can systematically evaluate the properties of this compound, compare it to other known molecules, and make informed decisions about its potential for further development.

Applications and Research Trajectories

Role as a Precursor in Organic Synthesis

The structural features of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile, namely the reactive nitrile group and the substituted aromatic ring, make it a versatile intermediate in multi-step synthetic pathways.

Building Blocks for Pharmaceutical Intermediates

This compound is a key starting material for creating advanced pharmaceutical intermediates, particularly those centered around a substituted phenylpiperazine core. The synthesis of novel dopamine (B1211576) D3 receptor selective antagonists and partial agonists often involves intermediates derived from this molecule. google.com For instance, the (3-chloro-5-ethyl-2-methoxyphenyl)piperazine moiety, a critical pharmacophore for high-affinity dopamine receptor ligands, can be synthesized from precursors related to this compound. google.comnih.gov The nitrile group can be reduced to an amine or otherwise modified to build out the piperazine (B1678402) ring and associated linkers, demonstrating its foundational role in constructing these therapeutically relevant scaffolds. nih.gov

Synthesis of Complex Molecules with Research Interest

Beyond established pharmaceutical templates, this compound and its derivatives are employed in the synthesis of novel molecules for exploratory research. Its structure is incorporated into larger, more complex frameworks designed to probe biological systems. A primary area of interest is the development of ligands for central nervous system (CNS) targets. The 2-methoxyphenyl group, in particular, is a well-established component in ligands that target dopamine receptors. researchgate.net Synthetic campaigns utilize this building block to systematically modify structures and study the resulting structure-activity relationships (SAR) at various receptor subtypes, aiming to enhance potency and selectivity. researchgate.net

Exploration of Biological Activity Mechanisms (In Vitro Studies)

While this compound itself is primarily a synthetic precursor, its core structure is integral to the biological activity of the more complex molecules derived from it. In vitro studies on these derivatives provide insight into the mechanisms through which this chemical scaffold can interact with biological targets.

Cellular Proliferation and Metabolic Activity Assays

Direct studies detailing the effects of this compound on cellular proliferation and metabolic activity through assays like MTT or similar cytotoxicity evaluations are not extensively documented in the available literature. However, research into the in vitro metabolism of structurally related phenethylamines in human hepatocytes shows that such compounds are often extensively metabolized. mdpi.com Common metabolic pathways for related molecules include O-demethylation (removal of the methyl group from the methoxy (B1213986) ether) and hydroxylation of the aromatic ring. mdpi.com This indicates that while the parent compound may be the starting point, its biological effects in a whole-system context could be influenced by its metabolic fate.

Enzyme Inhibition Studies (e.g., PDE4 inhibition by related compounds)

The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), is a key target for treating inflammatory diseases. researchgate.netmdpi.com While direct PDE4 inhibition data for this compound is not specified, many potent PDE4 inhibitors feature a catechol or a substituted catechol ether moiety, such as a methoxyphenyl group, as a critical structural element for binding to the enzyme's active site. mdpi.comnih.gov For example, the well-studied PDE4 inhibitor Rolipram contains a 3-cyclopentoxy-4-methoxyphenyl group. The 2-methoxyphenyl portion of this compound represents a core fragment that, through further chemical modification, can be elaborated into structures capable of potent and selective PDE4 inhibition. nih.gov The development of novel xanthine (B1682287) analogues and other heterocyclic systems as PDE4 inhibitors often incorporates substituted phenyl rings to optimize binding and therapeutic potential. nih.gov

Receptor Binding Studies (e.g., dopamine D3 receptor antagonists with related structures)

The most significant area of research for molecules derived from this compound is in the field of dopamine receptor modulation. nih.gov Specifically, the 2-methoxyphenylpiperazine unit is a privileged pharmacophore that confers high affinity for D2-like dopamine receptors, with a particular emphasis on achieving selectivity for the D3 subtype. nih.govresearchgate.net The D3 receptor is a therapeutic target for various neurological and psychiatric disorders. researchgate.net

In vitro radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of these compounds for the target receptor. Research has shown that derivatives incorporating the 5-ethyl-2-methoxyphenyl group can act as potent and selective D3 receptor antagonists. nih.gov The ethyl group at the 5-position, in particular, has been shown to significantly increase affinity for the D3 receptor compared to similar structures without it. nih.gov

Below is a table of research compounds that feature a core structure related to this compound and their corresponding binding affinities for human dopamine D2 and D3 receptors.

CompoundDopamine D3 Ki (nM)Dopamine D2 Ki (nM)Selectivity (D2/D3)
(S)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide0.1415.2109
(R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide0.4331.473
N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide0.1110.192
N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide0.2327.9121

Mechanism of Action Studies in Cell-Based Models

Direct studies detailing the mechanism of action of this compound in cell-based models are not extensively available in public literature. Its primary role, as established in scientific and patent literature, is that of a key chemical intermediate. The significance of this compound is therefore understood through the biological activity of the final molecules synthesized from it.

Patents disclose that substituted phenylacetonitriles are precursors for the synthesis of phenylethylamine derivatives. These derivatives are potent antidepressants. A prominent example of a drug synthesized from a similar precursor is Venlafaxine, a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The final active pharmaceutical ingredients derived from this class of intermediates function by binding to and inhibiting the serotonin (B10506) and norepinephrine (B1679862) transporters in the brain. This blockage increases the levels of these neurotransmitters in the synaptic cleft, which is the established mechanism for their antidepressant effects. Thus, while this compound is not itself the active agent, it is a critical building block for molecules with a well-defined mechanism of action.

Materials Science and Probe Development

Fluorophores and Sensors

The this compound scaffold possesses structural features that suggest its potential utility as a component in the design of fluorophores and chemical sensors. The methoxy-substituted phenyl ring is a common moiety in fluorescent compounds, where the electron-donating nature of the methoxy group can favorably influence the photophysical properties of a molecule.

Furthermore, the nitrile group can serve as a reactive site for the development of chemosensors. For instance, research on other phenylacetonitrile (B145931) derivatives has demonstrated their use in creating fluorescent probes for detecting specific analytes like cyanide ions. researchgate.netgoogle.com In such systems, the nucleophilic addition of an analyte to the nitrile group can disrupt the electronic structure of the conjugated fluorophore, leading to a detectable change in fluorescence, such as quenching or enhancement. researchgate.netgoogle.com Although specific studies on the fluorescence of this compound are not prominent, its structure represents a viable platform for the synthesis of novel fluorescent probes and sensors.

Ligands for Metal Complexes

In the field of coordination chemistry, nitriles (R-C≡N) are recognized as versatile ligands for transition metals. wikipedia.orgunibo.it this compound, containing a nitrile functional group, can act as a ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. youtube.com

Nitrile ligands are typically monodentate, binding to the metal in a linear, "end-on" fashion (η¹-coordination). unibo.it They are generally considered weak-field ligands and are often labile, meaning they can be easily substituted by more strongly coordinating ligands. wikipedia.org This lability makes nitrile complexes valuable as synthetic intermediates for accessing a wide range of other coordination compounds. unibo.itnih.gov In some cases, particularly with low-valent metal centers, nitriles can also exhibit a "side-on" (η²-coordination) bonding mode. wikipedia.orgwikiwand.com The electronic properties of the nitrile ligand, influenced by the substituted phenyl ring in this compound, can modulate the strength of the metal-ligand bond. nih.govnih.gov

Table 1: Coordination Properties of Nitrile Ligands

PropertyDescriptionReferences
Ligand Type L-type, neutral Lewis base. wikipedia.org
Binding Mode Primarily monodentate, end-on (η¹). Can also be side-on (η²) with certain metals. wikipedia.orgwikiwand.com
Coordination Binds via the lone pair on the nitrogen atom. youtube.com
Bonding Acts as a σ-donor with potential for weak π-back-donation. unibo.it
Lability Generally labile, making nitrile complexes useful synthetic precursors. wikipedia.orgnih.gov

Patent Landscape and Academic Innovations

Patented Synthetic Routes and Intermediates

The patent literature provides significant insight into the synthesis of substituted phenylacetonitriles, as these compounds are valuable intermediates. The synthetic routes are designed for efficiency, yield, and cost-effectiveness on an industrial scale.

One common patented method involves the condensation of a substituted phenylacetonitrile with a cycloalkanone, such as cyclohexanone. google.com This reaction is typically carried out in the presence of a base. To improve the efficiency of this reaction in a two-phase system (aqueous base and organic reactants), the use of a phase-transfer catalyst is often specified. google.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the phenylacetonitrile, thereby initiating the condensation. google.com

Another established synthetic approach is the cyanation of a corresponding benzyl (B1604629) halide. This involves reacting a substituted benzyl chloride with a cyanide salt, such as sodium cyanide, to introduce the nitrile functionality. chemicalbook.com

Table 2: Overview of Patented Synthetic Methods for Phenylacetonitriles

Reaction TypeReactantsKey Reagents & ConditionsPurposePatent Reference
Condensation Substituted Phenylacetonitrile, CyclohexanoneBase (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB), Biphasic solvent system.Synthesis of α-aryl-α-(1-hydroxycyclohexyl) acetonitriles. google.com
Cyanation Substituted Benzyl ChlorideSodium Cyanide (NaCN), Aqueous/Organic solvent, Heat (75-85°C).Formation of the phenylacetonitrile structure from a benzyl precursor. chemicalbook.com
Darzen's Condensation Chloro-(4-methoxy-phenyl)-acetonitrile, CyclohexanoneBase (e.g., sodium methoxide), Solvent (e.g., methanol).To form an oxaspiro carbonitrile intermediate. google.com
Epoxidation Cyclohexylidene-(4-methoxy-phenyl)-acetonitrileEpoxidating agent (e.g., m-CPBA), Solvent (e.g., dichloromethane).Creation of an epoxide intermediate for further functionalization. google.com

Novel Applications Disclosed in Patent Literature

The overwhelming consensus in the patent literature is the application of this compound and related structures as pivotal intermediates in the synthesis of pharmaceutically active compounds. google.comgoogle.com Specifically, these molecules serve as key building blocks for a class of phenylethylamine derivatives that exhibit significant antidepressant properties. google.com

The synthetic value of this intermediate lies in the versatility of the nitrile group. In subsequent steps of a multi-step synthesis, the nitrile is typically reduced to a primary amine (-CH₂NH₂). This transformation is fundamental to forming the final phenylethylamine structure, which is the core pharmacophore responsible for the biological activity. The patents protect not only the final drug molecules but also the novel and efficient routes to produce these crucial intermediates.

Table 3: Patent Applications for Phenylacetonitrile Intermediates

Patent NumberTitleDisclosed Application
WO2003080565A1 Process for the manufacture of substituted phenylacetonitrilesUse as intermediates for the synthesis of phenylethylamine derivatives which are potential antidepressants. google.com
EP1249447B1 Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanolUse of phenylacetonitrile derivatives as starting materials and intermediates for the synthesis of Venlafaxine. google.com

Future Directions in Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of phenylacetonitrile (B145931) derivatives often involves multi-step processes that may utilize hazardous reagents or require harsh reaction conditions. Future research will focus on creating more efficient, economical, and environmentally friendly synthetic pathways to 2-(5-Ethyl-2-methoxyphenyl)acetonitrile. Key areas of development include the adoption of green chemistry principles and novel catalytic systems.

Modern organocatalytic approaches, such as the asymmetric transfer hydrogenation of related styrene (B11656) precursors, represent a promising frontier. acs.org These metal-free methods can offer high enantioselectivity and reduce heavy metal contamination in the final product. acs.org Additionally, strategies employing radical-promoted annulation under metal-free conditions are emerging as powerful tools for constructing complex molecular architectures from simple precursors. acs.orgacs.org The application of flow chemistry could also significantly improve synthesis by enabling better control over reaction parameters, increasing safety, and allowing for easier scalability.

Synthetic Aspect Traditional Methods Proposed Future Routes Key Advantages
Catalyst Stoichiometric reagents, heavy metal catalystsOrganocatalysts, biocatalystsReduced toxicity, lower cost, sustainability
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane)Benign solvents (e.g., water, ethanol), ionic liquidsReduced environmental impact, improved safety
Energy Input High-temperature refluxMicrowave irradiation, photochemistry, flow chemistryFaster reaction times, lower energy consumption
Atom Economy Often low, with significant waste generationCatalytic cycles, cascade reactionsMinimized waste, increased efficiency

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful predictive tools that can accelerate the research and development process by modeling molecular properties and interactions, thereby reducing the reliance on costly and time-consuming laboratory experiments. For this compound and its potential derivatives, advanced computational methods can provide deep insights into their structure-function relationships.

Quantum Mechanics (QM) calculations can be employed to determine the electronic structure, reactivity, and optimal geometry of the molecule. Molecular Dynamics (MD) simulations can model the behavior of the compound in a biological environment, such as its interaction with a protein's active site, providing crucial information on binding affinity and stability. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed by building statistical models that correlate structural features of a series of analogues with their measured biological activity. These models are invaluable for predicting the potency of novel, unsynthesized compounds and guiding the design of more effective molecules.

Computational Method Application for this compound Predicted Outcome
Density Functional Theory (DFT) Calculation of electronic properties, bond energies, and reaction mechanisms.Understanding of molecular stability and reactivity for synthetic planning.
Molecular Docking Simulating the binding pose and affinity of the compound to various biological targets.Identification of potential protein targets and initial prediction of biological activity.
Molecular Dynamics (MD) Simulating the dynamic behavior of the compound-target complex over time.Assessment of binding stability and identification of key intermolecular interactions.
QSAR Modeling Correlating physicochemical properties of analogues with biological activity.Guiding the design of new analogues with enhanced potency and selectivity.

Discovery of Novel Biological Activities through In Vitro Screening

While the specific biological profile of this compound is not extensively documented, its core structure is present in molecules with diverse pharmacological activities. A systematic exploration of its potential therapeutic applications is a critical future direction. High-throughput screening (HTS) provides a rapid and efficient method for testing the compound against a vast array of biological targets.

In vitro screening campaigns can be designed to evaluate the compound's effect on various target classes, including enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Cellular assays using cancer cell lines, pathogens (bacteria, fungi), or primary cells can uncover potential activities in areas such as oncology, infectious diseases, or inflammatory disorders. mdpi.comacs.org For example, assays could measure cytotoxicity against cancer cells, inhibition of bacterial growth, or modulation of inflammatory cytokine production. acs.org Any confirmed "hits" from these primary screens would then undergo more detailed secondary assays to validate their activity and determine their mechanism of action.

Target Class Example In Vitro Assay Potential Therapeutic Area
Kinases Kinase activity/inhibition assays (e.g., ADP-Glo)Oncology, Inflammation
Proteases Fluorogenic substrate cleavage assaysVirology, Coagulation Disorders
GPCRs Calcium flux assays, cAMP measurement assaysCNS Disorders, Metabolic Diseases
Bacterial Enzymes Minimum Inhibitory Concentration (MIC) assaysInfectious Diseases
Cancer Cell Lines Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo)Oncology

Design of Highly Selective and Potent Analogues for Specific Biological Targets

Following the identification of a promising biological activity through in vitro screening, the next research phase involves the rational design and synthesis of analogues to optimize the lead compound's properties. The goal of this lead optimization process is to enhance potency and selectivity for the desired biological target while improving pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the structure of this compound, researchers can determine which molecular features are critical for its biological effect. Modifications could include:

Altering substituents on the phenyl ring: Replacing the ethyl or methoxy (B1213986) groups with other functionalities (e.g., halogens, trifluoromethyl, or hydroxyl groups) to probe electronic and steric effects. mdpi.com

Modifying the acetonitrile (B52724) group: Transforming the nitrile into other functional groups like amides, carboxylic acids, or tetrazoles to change binding interactions and physicochemical properties.

Introducing conformational constraints: Incorporating the scaffold into a more rigid ring system to lock it into a bioactive conformation and potentially increase selectivity.

This iterative process of design, synthesis, and biological evaluation, guided by computational modeling, aims to produce novel analogues with superior therapeutic potential.

Parent Scaffold Potential Modification Rationale Desired Outcome
This compoundReplace ethyl group with trifluoromethyl (CF3)Increase metabolic stability and lipophilicity.Improved potency and pharmacokinetic profile.
This compoundReplace methoxy group with a hydroxyl (-OH) groupIntroduce a hydrogen bond donor for new target interactions.Enhanced binding affinity and selectivity.
This compoundConvert nitrile (-CN) to a primary amide (-CONH2)Alter polarity and introduce hydrogen bonding capabilities.Modified solubility and target interaction profile.
This compoundIntroduce a chlorine atom at the 4-positionModulate electronic properties and potentially introduce halogen bonding.Increased target affinity.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Ethyl-2-methoxyphenyl)acetonitrile?

  • Methodological Answer : A feasible synthesis involves starting with a substituted benzaldehyde. For example, 2-methoxy-5-ethylbenzaldehyde can undergo a nucleophilic cyanation reaction using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in ethanol or acetonitrile under reflux. This reaction forms the nitrile group via an imine intermediate, similar to methods used for structurally related arylacetonitriles . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the ethyl group post-cyanation, though this requires precise control of reaction conditions to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard.
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at C2, ethyl at C5). For instance, the methoxy group typically resonates at ~3.8 ppm in 1H^1H NMR .
  • IR : A sharp peak near 2240 cm1^{-1} confirms the nitrile group.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D structure and validates stereoelectronic effects.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Toxicity : Nitriles can release cyanide under metabolic conditions; use fume hoods and nitrile gloves.
  • Storage : Store in airtight containers at -20°C under inert gas (e.g., N2_2) to prevent hydrolysis .
  • Emergency Protocols : For spills, neutralize with sodium hypochlorite (bleach) to degrade cyanide species. Refer to GHS hazard codes (e.g., H331 for acute toxicity) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Functionalization : Introduce the methoxy group first via Friedel-Crafts alkylation, followed by ethylation via Heck coupling to minimize steric clashes .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyanation efficiency. Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity during ethyl group introduction. Monitor by GC-MS to identify byproducts .

Q. How do substituents on the phenyl ring influence the reactivity of arylacetonitrile derivatives?

  • Methodological Answer :
  • Electron-Donating Groups (EDGs) : Methoxy at C2 increases electron density at the para position, enhancing electrophilic substitution at C5. Ethyl groups (moderate EDG) stabilize intermediates in nucleophilic additions .
  • Steric Effects : Bulky substituents (e.g., ethyl) at C5 can hinder nitrile group reactivity in coupling reactions, requiring higher temperatures or Lewis acids (e.g., ZnCl2_2) .
  • Case Study : Compared to 2-(2-methoxyphenyl)acetonitrile, the 5-ethyl derivative exhibits 20% slower hydrolysis due to steric shielding of the nitrile .

Q. What computational methods are used to predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cytochrome P450 enzymes). The nitrile group may act as a hydrogen-bond acceptor .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with observed bioactivity. For example, methoxy and ethyl groups enhance lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .
  • DFT Calculations : Density Functional Theory predicts frontier molecular orbitals (HOMO/LUMO) to assess redox stability. The nitrile’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-2-methoxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.